![molecular formula C17H17N3O3S B2471137 Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-81-4](/img/structure/B2471137.png)
Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves acylation of amines with carbonyl compounds . For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol can yield a related compound . This compound can then be converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene . The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium can afford a compound with a similar structure .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a related compound showed signals for protons of the furan ring and protons of the pyridine ring .Chemical Reactions Analysis
The compound can undergo electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .Scientific Research Applications
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the search for new antimicrobial agents due to the global issue of microbial resistance . Specifically, the furan nucleus plays a crucial role in creating innovative antibacterial agents. Researchers have synthesized various furan-containing compounds and evaluated their activity against both gram-positive and gram-negative bacteria. Further studies are needed to explore the full potential of this compound in combating bacterial infections.
Anticancer Potential
Furan-based molecules have demonstrated diverse therapeutic advantages, including anticancer properties . While specific investigations on Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are limited, its structural features suggest potential antitumor effects. Researchers may explore its cytotoxicity, apoptosis-inducing properties, and interactions with cancer cell lines.
Anti-Inflammatory and Analgesic Effects
Furan derivatives have been investigated for their anti-inflammatory and analgesic properties . Given the structural similarities, Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could potentially exhibit similar effects. Preclinical studies may shed light on its ability to modulate inflammatory pathways and alleviate pain.
Antiviral Activity
Furans have shown promise as antiviral agents . Although specific data on this compound’s antiviral potential are scarce, further research could explore its efficacy against specific viruses. Investigating its mechanism of action and interactions with viral proteins would be valuable.
Anti-Anxiety and Anti-Depressant Properties
The furan scaffold has been associated with anti-anxiety and anti-depressant effects . While not yet studied extensively, Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone might exhibit similar pharmacological activities. Behavioral assays and receptor binding studies could provide insights.
Antitubercular Activity
Although not directly explored for Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , furan derivatives have been investigated for their antitubercular potential . Collaborative efforts could evaluate its efficacy against Mycobacterium tuberculosis and explore its mechanism of action.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the benzo[d]thiazol-2-yl group in the molecule, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNXFGHVIWAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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